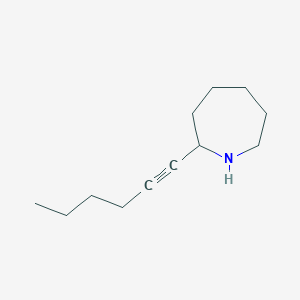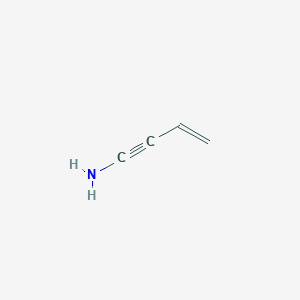
But-3-EN-1-YN-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
But-3-EN-1-YN-1-amine is an organic compound with the molecular formula C₄H₅N. It is a member of the amine family, characterized by the presence of an amino group (-NH₂) attached to a carbon chain that includes both a double bond (alkene) and a triple bond (alkyne). This unique structure makes it an interesting compound for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of But-3-EN-1-YN-1-amine can be achieved through several methods. One common approach involves the reaction of propargyl bromide with ammonia or primary amines under suitable conditions. This reaction typically requires a solvent such as ethanol and may be catalyzed by a base like potassium carbonate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient and controlled production of the compound, ensuring high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
But-3-EN-1-YN-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the triple bond to a double bond or single bond, forming alkenes or alkanes.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is typical.
Substitution: Halogenated compounds and strong bases like sodium hydride (NaH) are often used.
Major Products Formed
Oxidation: Oximes, nitriles
Reduction: Alkenes, alkanes
Substitution: Various substituted amines
Aplicaciones Científicas De Investigación
But-3-EN-1-YN-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of polymers and other materials with specific properties
Mecanismo De Acción
The mechanism of action of But-3-EN-1-YN-1-amine involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the alkyne and alkene groups can participate in addition reactions. These interactions can affect enzyme activity, protein function, and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
3-Buten-1-amine: Similar structure but lacks the triple bond.
1-Amino-3-butyne: Similar structure but lacks the double bond.
Uniqueness
But-3-EN-1-YN-1-amine is unique due to the presence of both a double bond and a triple bond in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs .
Propiedades
Número CAS |
86043-40-5 |
|---|---|
Fórmula molecular |
C4H5N |
Peso molecular |
67.09 g/mol |
Nombre IUPAC |
but-3-en-1-yn-1-amine |
InChI |
InChI=1S/C4H5N/c1-2-3-4-5/h2H,1,5H2 |
Clave InChI |
MFJOINFYCPHZPO-UHFFFAOYSA-N |
SMILES canónico |
C=CC#CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B14416236.png)

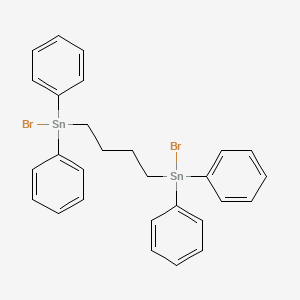
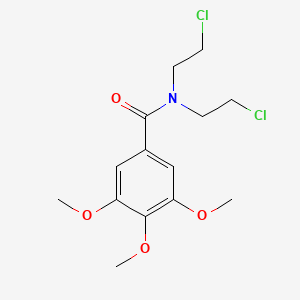
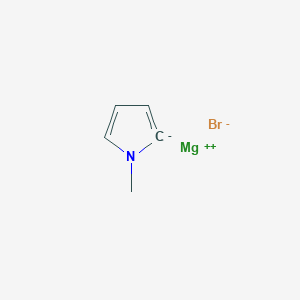

![N-[(2-Bromo-1-phenyl-ethylidene)amino]-2,4,6-trimethyl-benzenesulfonamide](/img/structure/B14416251.png)
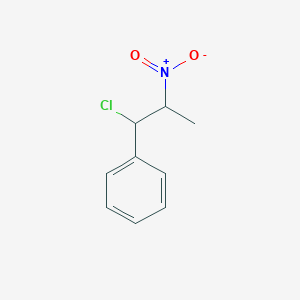
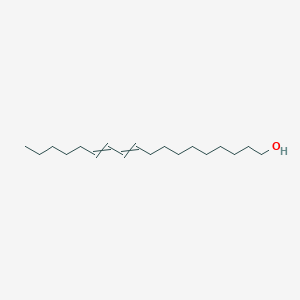
![N-Methoxy-N-methyl-N'-{4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}urea](/img/structure/B14416276.png)
![(3S)-3-[(Oxan-2-yl)oxy]butanal](/img/structure/B14416283.png)
